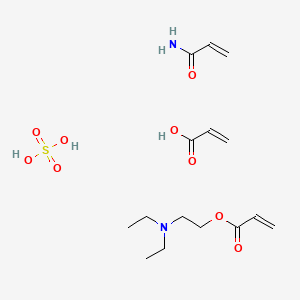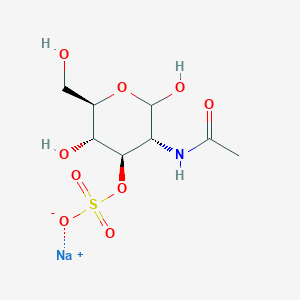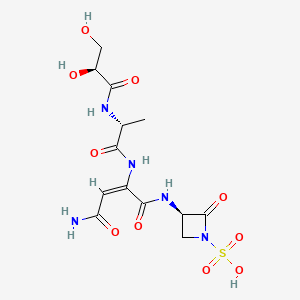
7-Hydroxy Coumarin-13C6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-Hydroxy Coumarin-13C6” is a labeled metabolite of Coumarin and 7-Ethoxycoumarin . It is used as a pharmacokinetic standard in metabolic studies . The molecular formula of “this compound” is C9 (13C)6H14O9 and its molecular weight is 344.22 .
Synthesis Analysis
The synthesis of 7-hydroxy coumarin derivatives involves the treatment of 8-formyl-7-hydroxy coumarin with N,N-disubstituted cyano acetamides in the presence of piperidine . This process affords novel 8-substituted-7-hydroxy coumarin derivatives .
Molecular Structure Analysis
The molecular formula of “this compound” is C3 (13C)6H6O3 . This indicates that it contains three carbon atoms, six hydrogen atoms, and three oxygen atoms. The carbon atoms are labeled with the isotope 13C .
Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 168.10 . It is a stable isotope-labelled compound . More specific physical and chemical properties are not provided in the search results.
Scientific Research Applications
Antitumor Activities : 7-Hydroxy Coumarin (7-OH-C) has been tested in human tumor cell lines, showing inhibition of cell proliferation in gastric carcinoma, colon carcinoma (Caco-2), hepatoma-derived (HepG2), and lymphoblastic cell lines. IC50 values ranged from 0.68 to 2.69 mM (Weber, Steffen, & Siegers, 1998).
Selective Estrogen Receptor Down-Regulators : Investigations into 7-hydroxycoumarins have led to the discovery of potent estrogen receptor down-regulating antagonists, which have shown promise as antitumor agents against chemically induced mammary tumors (Degorce et al., 2015).
Enhanced Resistance to Infection : Prophylactic administration of 7-OH-C in mice showed enhanced resistance to Salmonella enterica Serovar Typhimurium infection. It decreased bacterial load and enhanced macrophage phagocytosis and bacterial killing (Stefanova et al., 2007).
CYP2A6 Human Coumarin 7-hydroxylase
: CYP2A6 enzyme in human liver microsomes is a high-affinity enzyme for coumarin 7-hydroxylation. This enzyme plays a significant role in the metabolism of nicotine, cotinine, and various pharmaceuticals, highlighting the importance of 7-hydroxycoumarin in metabolic studies (Pelkonen, Rautio, Raunio, & Pasanen, 2000).
Anti-Inflammatory/Antioxidant Activities : Coumarin derivatives, including 7-hydroxy-coumarin, exhibit anti-inflammatory and antioxidant activities. They inhibit prostaglandin biosynthesis and affect the formation and scavenging of reactive oxygen species (ROS), which are important in inflammatory and oxidative stress-related conditions (Fylaktakidou et al., 2004).
Interaction with Human Serum Albumin : 7-Hydroxycoumarin derivatives have shown cytotoxic activity on mouse macrophage cell lines and interact with human serum albumin (HSA), influencing the binding and transport of drugs (Yeggoni et al., 2014).
Radiation Therapy Dosimeter : Coumarin has been explored as a potential dosimeter for radiation therapy, converting to fluorescent 7-hydroxy-coumarin-3-carboxylic acid upon irradiation, indicating its utility in measuring radiation-absorbed doses (Collins, Makrigiorgos, & Svensson, 1994).
Effects on Cell Cycle and Apoptosis : Studies on human lung carcinoma cell lines revealed that coumarin and 7-hydroxycoumarin induced cell cycle arrest and apoptosis, highlighting their potential as antitumor agents (López-González et al., 2004).
Transport of Coumarin Metabolite : The efflux transporters multidrug resistance-associated proteins (MRP) 3 and 4 play a role in the transport of 7-hydroxycoumarin glucuronide, which is important for understanding the pharmacokinetics of coumarin (Wittgen et al., 2012).
Safety and Hazards
“7-Hydroxy Coumarin-13C6” is intended for research use only and is not intended for diagnostic or therapeutic use . In case of eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and get medical attention . In case of skin contact, wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes, and get medical attention .
Properties
IUPAC Name |
7-hydroxychromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5,10H/i1+1,3+1,5+1,6+1,7+1,8+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHBXUUXSCNDEV-AMPMUIAWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[13C]2=[13C]([13CH]=[13C]([13CH]=[13CH]2)O)OC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxy-3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl)propanoic acid](/img/structure/B564182.png)





![7-Aminotetrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B564197.png)


